molecular formula C17H15N5O3S B5728675 2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B5728675
M. Wt: 369.4 g/mol
InChI Key: OQPWKPCQOBYJOC-VCHYOVAHSA-N
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Description

2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is a complex organic compound with the molecular formula C17H15N5O3S. This compound is part of the benzimidazole family, which is known for its diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide typically involves the condensation of 1-methyl-1H-benzimidazole-2-thiol with an appropriate aldehyde, followed by the reaction with hydrazine derivatives. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating under reflux .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to DNA, inhibiting its replication and transcription. Additionally, the compound may interfere with enzyme activity, leading to the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide apart is its unique combination of the benzimidazole and nitrophenyl groups, which confer distinct pharmacological properties.

Properties

IUPAC Name

2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3S/c1-21-15-8-3-2-7-14(15)19-17(21)26-11-16(23)20-18-10-12-5-4-6-13(9-12)22(24)25/h2-10H,11H2,1H3,(H,20,23)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPWKPCQOBYJOC-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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